- Crisaborole intermediate, preparation method and application thereof in preparing crisaborole, China, , ,
Cas no 946427-03-8 (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
946427-03-8 structure
Product Name:3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Numéro CAS:946427-03-8
Le MF:C13H19BO3
Mégawatts:234.099164247513
MDL:MFCD16994289
CID:1082857
PubChem ID:57443272
Update Time:2024-10-25
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenol
- 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (ACI)
- ALBB-027790
- SCHEMBL257840
- DTXSID50726480
- MB15283
- AKOS022193786
- (4-HYDROXY-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- SY258371
- CS-0089469
- PHENOL, 3-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- 946427-03-8
- 1-Hydroxy-3-methylbenzene-4-boronic Acid Pinacol Ester
- 4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester
- KQELZLCLCNPDMC-UHFFFAOYSA-N
- DA-19451
- AS-38945
- MFCD16994280
- 3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
- 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
- MDL: MFCD16994289
- Piscine à noyau: 1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
- La clé Inchi: KQELZLCLCNPDMC-UHFFFAOYSA-N
- Sourire: OC1C=C(C)C(B2OC(C)(C)C(C)(C)O2)=CC=1
Propriétés calculées
- Qualité précise: 234.1427246g/mol
- Masse isotopique unique: 234.1427246g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 274
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.7Ų
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B101698-2.5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 2.5g |
$ 64.00 | 2023-04-19 | ||
| TRC | B101698-5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 5g |
$ 81.00 | 2023-04-19 | ||
| TRC | B101698-25g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 25g |
$ 98.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | D920273-5g |
4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester |
946427-03-8 | 95% | 5g |
$910 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1106719-5g |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95% | 5g |
$980 | 2024-07-23 | |
| abcr | AB416732-500 mg |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 500mg |
€224.90 | 2023-06-16 | ||
| abcr | AB416732-1 g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 1g |
€294.90 | 2023-06-16 | ||
| abcr | AB416732-5 g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 5g |
€924.50 | 2023-06-16 | ||
| Chemenu | CM219328-25g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95%+ | 25g |
$1987 | 2022-08-31 | |
| eNovation Chemicals LLC | D546165-10g |
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95% | 10g |
$1160 | 2024-05-24 |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; rt → 25 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone , Acetonitrile , Water ; 39 min, -5 °C
Référence
- Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions, Organic Chemistry Frontiers, 2016, 3(7), 875-879
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
Référence
- Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; cooled
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; cooled
Référence
- Preparation of 3-phenylisoxazole derivatives for treatment of dyslipidemia, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Toluene ; 6 h, rt → 110 °C
Référence
- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C
Référence
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, European Patent Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 90 °C
Référence
- Preparation of biphenyl compounds useful as immunomodulators for treatment of cancer, infectious diseases, and septic shock, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Diethyl ether ; 18 h, rt
Référence
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 95 °C; 6 h, 95 °C
Référence
- Preparation of pyridine derivatives as tubulin-src kinase double target inhibitor and antitumor agents, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Polyethylene glycol ; 10.0 h, 90 °C
Référence
- An improved procedure for the synthesis of arylboronates by palladium-catalyzed coupling reaction of aryl halides and bis(pinacolato)diboron in polyethylene glycol, Applied Organometallic Chemistry, 2011, 25(7), 537-541
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ; rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 19 h, 80 °C; 80 °C → rt
1.3 Reagents: Water
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 19 h, 80 °C; 80 °C → rt
1.3 Reagents: Water
Référence
- Preparation of isoxazole compounds as therapeutic farnesoid X receptor agonists, United States, , ,
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
Référence
- Aryltriazole derivatives as FXR modulators and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 h, 90 °C
Référence
- Preparation of pyrrolopyridazine compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Référence
- 1,7-Naphthyridine derivatives as p38 MAP kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C; cooled
Référence
- Preparation of pyridin-3-amine derivatives as p38 mitogen-activated protein kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C; 80 °C → rt
Référence
- Synthesis of substituted asymmetrical biphenyl amino esters as alpha helix mimetics, Tetrahedron, 2012, 68(27-28), 5406-5414
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 5 h, 80 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Référence
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Use of Intramolecular 1,5-Sulfur-Oxygen and 1,5-Sulfur-Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators, Journal of Medicinal Chemistry, 2021, 64(8), 4744-4761
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Raw materials
- 2,3-Dimethylbutane-2,3-diol
- (4-hydroxy-2-methylphenyl)boronic acid
- Trimethyl[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
- 4-Bromo-3-methylphenol
- Bis(pinacolato)diborane
- Pinacolborane
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Preparation Products
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:946427-03-8)3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Numéro de commande:A1067567
État des stocks:in Stock
Quantité:5g/10g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 18:38
Prix ($):274.0/540.0
Courriel:sales@amadischem.com
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Littérature connexe
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
946427-03-8 (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) Produits connexes
- 1375301-93-1(2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 948592-58-3(2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 914675-53-9(1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[2,4,6-tris(1-methylethyl)phenyl]-)
- 507462-90-0(3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 1196985-65-5(4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 852110-33-9(4,4,5,5-tetramethyl-2-2-(propan-2-yl)phenyl-1,3,2-dioxaborolane)
- 1029439-74-4(5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 214360-68-6(2-(4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1208459-72-6(2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1905413-57-1(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946427-03-8)3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Pureté:99%/99%
Quantité:5g/10g
Prix ($):274.0/540.0